molecular formula C9H5BrFN B1631585 8-Bromo-3-fluoroquinoline CAS No. 834884-06-9

8-Bromo-3-fluoroquinoline

Cat. No. B1631585
CAS RN: 834884-06-9
M. Wt: 226.04 g/mol
InChI Key: QJXZJENSGNZKFV-UHFFFAOYSA-N
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Description

8-Bromo-3-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is a solid substance and is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 8-Bromo-3-fluoroquinoline consists of a bicyclic compound that includes a pyridine ring fused to phenol . The InChI code for this compound is 1S/C9H5BrFN/c10-7-4-6-2-1-3-8 (11)9 (6)12-5-7/h1-5H .


Physical And Chemical Properties Analysis

8-Bromo-3-fluoroquinoline is a solid substance . It has a molecular weight of 226.05 . The compound’s exact mass is 224.95894 g/mol . It has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Synthesis and Reactivity

A general approach to 3-haloquinolines, including 3-fluoro-, 3-chloro-, and 3-bromoquinolines, utilizes the Friedländer reaction of α-haloketones. This method has been applied under parallel synthesis conditions, highlighting the versatility and reactivity of such compounds for further chemical transformations (Ryabukhin et al., 2011).

Antimicrobial Activity

New thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, utilizing 8-bromo-3-fluoroquinoline as a core structure, have been synthesized and tested for their biological activities. These compounds demonstrated significant antibacterial activity against various pathogenic bacterial strains, indicating their potential as antimicrobial agents (Abdel‐Wadood et al., 2014).

In Vitro Cytotoxic Studies

Compounds derived from 8-hydroxyquinoline, including those with bromo and fluoro substituents, have been investigated for their in vitro cytotoxicity. These studies revealed that certain metal complexes of these derivatives exhibit enhanced antiproliferative activity against breast cancer cell lines, suggesting their potential in cancer treatment (Kotian et al., 2021).

Corrosion Detection

The utility of 8-hydroxyquinoline derivatives in corrosion detection has been explored, demonstrating their effectiveness in indicating corrosion via a fluorescence mechanism. This application is particularly relevant in the field of material science, where early detection of corrosion is crucial for maintaining the integrity of metal structures (Roshan et al., 2018).

Photophysical Properties

The photophysical properties of hydroxyquinolines with extended fluorophores have been studied for their potential in turn-on and ratiometric sensing of cations. These properties are of interest for developing new fluorescent sensors and imaging agents in biological research (Palacios et al., 2007).

Safety and Hazards

8-Bromo-3-fluoroquinoline is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

8-bromo-3-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXZJENSGNZKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479742
Record name 8-Bromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-fluoroquinoline

CAS RN

834884-06-9
Record name 8-Bromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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